7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline
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Overview
Description
7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline is a complex organic compound that combines the structural elements of theophylline and catecholamine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline typically involves multi-step organic reactions. One common approach is the condensation of theophylline with a catecholamine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline involves its interaction with specific molecular targets, such as adenosine receptors and catecholamine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Catecholamines: Neurotransmitters such as dopamine and norepinephrine.
Uniqueness
7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline is unique due to its combined structural features, which confer distinct pharmacological properties. Unlike theophylline, it has additional catecholamine-like activity, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
62401-69-8 |
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Molecular Formula |
C18H23N5O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-[2-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O4/c1-11(8-12-4-5-13(24)14(25)9-12)19-6-7-23-10-20-16-15(23)17(26)22(3)18(27)21(16)2/h4-5,9-11,19,24-25H,6-8H2,1-3H3 |
InChI Key |
KSWSOCZUAISECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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